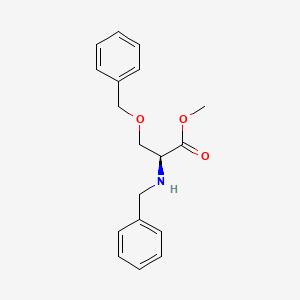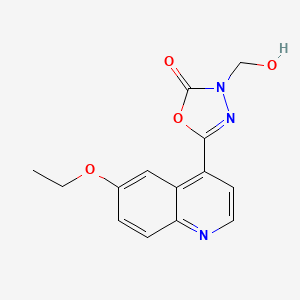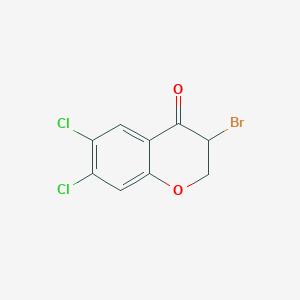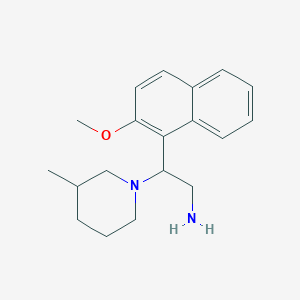![molecular formula C17H25N3O B11836417 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- CAS No. 646056-11-3](/img/structure/B11836417.png)
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and other diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its inhibitory effects on specific enzymes and its potential as a drug candidate
Uniqueness
7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
646056-11-3 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC名 |
7-(5-cyclopentyloxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C17H25N3O/c1-2-5-15(4-1)21-16-10-14(11-18-12-16)20-9-7-17(13-20)6-3-8-19-17/h10-12,15,19H,1-9,13H2 |
InChIキー |
VFPJASNIRPDTRK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=CN=CC(=C2)N3CCC4(C3)CCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)


![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)

![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)
![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)




![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

